molecular formula C11H15NO3 B1309043 2-[2-(Dimethylamino)ethoxy]benzoic acid CAS No. 206261-66-7

2-[2-(Dimethylamino)ethoxy]benzoic acid

Cat. No. B1309043
M. Wt: 209.24 g/mol
InChI Key: JZLYEZGHBQFRLU-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)ethoxy]benzoic acid is a chemical compound that has been studied for its potential pharmacological activities and its role in various chemical syntheses. It is structurally related to metoclopramide and has been modified to produce derivatives with gastrointestinal prokinetic and antiemetic activities . This compound is also a part of the synthesis of various complex molecules, including those with potential DNA binding capabilities , and has been used in the synthesis of fused pyranones .

Synthesis Analysis

The synthesis of derivatives of 2-[2-(Dimethylamino)ethoxy]benzoic acid involves multiple steps, including chloridation, etherification, oximation, and hydrogenation, starting from N,N-dimethyl ethanolamine . The synthesis process aims to produce compounds with high yields and confirm their structures through spectroscopic methods such as 1H-NMR . Additionally, the compound has been used as a starting material in the synthesis of various heterocyclic compounds, demonstrating its versatility in organic synthesis .

Molecular Structure Analysis

The molecular structure of compounds related to 2-[2-(Dimethylamino)ethoxy]benzoic acid has been characterized by various spectroscopic techniques, including IR, (1)H NMR, and (13)C NMR, as well as single-crystal X-ray diffraction studies . These studies help in understanding the geometry and electronic configuration of the molecules, which are crucial for their biological activity and chemical reactivity.

Chemical Reactions Analysis

2-[2-(Dimethylamino)ethoxy]benzoic acid and its derivatives undergo various chemical reactions. For instance, they can participate in reactions with carbocyclic and heterocyclic 1,3-diketones to produce substituted pyranones . They can also undergo reduction and reductive alkylation, leading to the formation of different intermediates and products, which can be useful in further synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-[2-(Dimethylamino)ethoxy]benzoic acid derivatives are influenced by their molecular structure. For example, the dielectric properties of certain derivatives are remarkable due to excited-state intramolecular proton transfer, leading to high dielectric constants and electrical conductivity . The crystal structure and hydrogen bonding interactions play a significant role in these properties . Additionally, the solubility, melting points, and reactivity of these compounds can be tailored by modifying their chemical structure, as seen in various synthesis studies .

Scientific Research Applications

Alzheimer's Disease Imaging

One notable application of derivatives closely related to 2-[2-(Dimethylamino)ethoxy]benzoic acid is in the field of Alzheimer's disease imaging. Studies have focused on developing amyloid imaging ligands that can measure amyloid deposits in vivo in the brain of Alzheimer's disease patients. For example, radioligands such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphthalenyl] propene (18F-FDDNP) and others have been studied in Alzheimer's disease patients and controls using PET imaging. These studies have highlighted a robust difference in PIB retention between mild Alzheimer's disease patients and controls, with a stable level of PIB retention over a 2-year follow-up, indicating the potential for early detection of Alzheimer's disease and the evaluation of new anti-amyloid therapies (Nordberg, 2007).

Gut Function Regulation

Another application is in the regulation of gut functions. Benzoic acid, a related compound, has been shown to improve growth and health, potentially due to its promotion of gut functions, including digestion, absorption, and barrier functions. Studies using piglets and porcine intestinal epithelial cells as models have shown that appropriate levels of benzoic acid can improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota. However, excessive administration could lead to gut health damage, highlighting the importance of dosage control (Mao, Yang, Chen, Yu, & He, 2019).

Pharmacokinetic Analysis

The pharmacokinetic analysis of benzoic acid in rats, guinea pigs, and humans provides insights into dietary exposures and interspecies uncertainty. A study systematically reviewed pharmacokinetic data for benzoic acid, leading to the development of species-specific physiologically-based pharmacokinetic models. This analysis helps in understanding the metabolic and dosimetric variations across species, which is crucial for assessing dietary exposures to benzoates and reducing the pharmacokinetic component of interspecies uncertainty factors (Hoffman & Hanneman, 2017).

Toxicology and Pharmacology

Research on the toxicology and pharmacology of compounds structurally related to 2-[2-(Dimethylamino)ethoxy]benzoic acid, such as the N-benzylphenethylamine ("NBOMe") hallucinogens, has provided valuable insights into their effects. These compounds are potent serotonin 5-HT2A receptor agonist hallucinogens with potential harmful effects. Studies have reported cases of toxicity and fatalities, contributing to a better understanding of the risks associated with their use and highlighting the importance of safety in chemical applications (Halberstadt, 2017).

Safety And Hazards

The safety and hazards associated with 2-[2-(Dimethylamino)ethoxy]benzoic acid are not well-documented. It is recommended to handle the compound with care and to follow standard laboratory safety procedures .

properties

IUPAC Name

2-[2-(dimethylamino)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-12(2)7-8-15-10-6-4-3-5-9(10)11(13)14/h3-6H,7-8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLYEZGHBQFRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424470
Record name 2-[2-(Dimethylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Dimethylamino)ethoxy]benzoic acid

CAS RN

206261-66-7
Record name 2-[2-(Dimethylamino)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Dimethylamino-ethoxy)-benzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

4.4 g of methyl 2-[2-(N,N-dimethylamino)ethyl]oxy-benzoate are heated in the microwave for 15 minutes at 300 W with 30 ml of 5N hydrochloric acid. The mixture is extracted with ethyl acetate, the aqueous phase is concentrated by evaporation and recrystallised from acetonitrile/ether. Yield: 4.2 g (86% of theory).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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